molecular formula C12H20O2 B086377 Neryl acetate CAS No. 141-12-8

Neryl acetate

Cat. No.: B086377
CAS No.: 141-12-8
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-FLIBITNWSA-N
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Description

Neryl acetate is a terpenoid compound found in various citrus oils. It is the acetate ester of nerol, an isomer of the more common fragrance compound geranyl acetate. This compound is known for its pleasant floral and fruity aroma, making it a valuable component in the flavors and perfumery industries .

Mechanism of Action

Target of Action

Neryl acetate, a terpenoid found in citrus oils , primarily targets the skin barrier . It increases the expression of genes that are part of the differentiation complex, including involucrin, small proline-rich proteins, late cornified envelope, and the S100 protein family .

Mode of Action

This compound interacts with its targets by modulating gene expression. It has been shown to upregulate the expression of involucrin (IVL), a protein involved in the formation of the cornified envelope (CE), at both the gene and protein levels . This interaction results in changes to the skin barrier, enhancing its formation and function .

Biochemical Pathways

The action of this compound affects several biochemical pathways related to skin barrier formation and function. These include epidermal differentiation, skin barrier formation, and ceramide synthesis . By modulating these pathways, this compound contributes to the maintenance and enhancement of the skin barrier.

Result of Action

The action of this compound results in increased expression of genes involved in skin barrier formation and function . This leads to an upregulation of involucrin at both the gene and protein levels, and an increase in total lipids and ceramides after 5 days of treatment . These molecular and cellular effects contribute to the enhancement of the skin barrier.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be avoided to release it to the environment due to its potential impact on aquatic environments . Moreover, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

Neryl acetate plays a crucial role in biochemical reactions. It interacts with various biomolecules, including enzymes and proteins, that are part of the differentiation complex, such as involucrin, small proline-rich proteins, late cornified envelope, and the S100 protein family . The nature of these interactions contributes to the biological activities of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing the expression of genes that are part of the differentiation complex . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme activation, and changes in gene expression . It mediates a large part of Corsican Helichrysum italicum essential oil activity on skin barrier formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been tested on skin explant models for 24 hours and 5 days, revealing its stability and long-term effects on cellular function . After 5 days of treatment, total lipids and ceramides were also increased .

Metabolic Pathways

This compound is involved in metabolic pathways that contribute to epidermal differentiation, skin barrier formation, and ceramide synthesis . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neryl acetate can be synthesized through the transesterification of nerol with vinyl acetate using a lipase-catalyzed reaction. The optimal conditions for this reaction include a temperature of 40°C, an enzyme concentration of 12 mg/mL, and a stirring speed of 200 r/min. The reaction follows a ping-pong double-double mechanism with product inhibition .

Industrial Production Methods: Industrial production of this compound often involves the esterification of nerol with acetic acid or acetic anhydride. The reaction is typically carried out under mild conditions to prevent decomposition or side reactions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Neryl acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form neryl oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield nerol, the parent alcohol, using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products:

Comparison with Similar Compounds

Neryl acetate stands out due to its specific biological activities and its unique contribution to the aroma profiles of essential oils.

Properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQPQRQIQDZMP-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COC(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047068
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047068
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/sweet, floral odour
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.905-0.914
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

141-12-8
Record name Neryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nerol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neryl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72031
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neryl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF82IJU18H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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